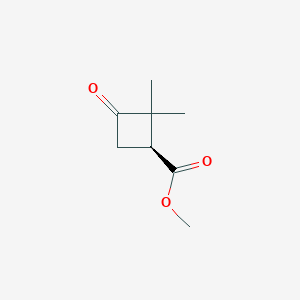

Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI)

CAS No.: 527751-17-3

Cat. No.: VC8181036

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 527751-17-3 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | methyl (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3/t5-/m1/s1 |

| Standard InChI Key | GYEUKBYFWMJNSM-RXMQYKEDSA-N |

| Isomeric SMILES | CC1([C@H](CC1=O)C(=O)OC)C |

| SMILES | CC1(C(CC1=O)C(=O)OC)C |

| Canonical SMILES | CC1(C(CC1=O)C(=O)OC)C |

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s structure centers on a cyclobutane ring, a four-membered carbon ring known for its inherent ring strain due to bond angles deviating from the ideal tetrahedral geometry. This strain influences the compound’s reactivity, particularly in ring-opening or functionalization reactions. Key substituents include:

-

2,2-Dimethyl groups: Positioned on the cyclobutane ring, these groups introduce steric hindrance, affecting conformational flexibility and reaction selectivity.

-

3-Oxo group: A ketone functionality that enhances electrophilic reactivity, enabling nucleophilic additions or reductions.

-

Methyl ester: The ester group at the 1-position serves as a protected carboxylic acid, facilitating further derivatization .

Stereochemical Considerations

The (1S) configuration denotes the absolute stereochemistry at the chiral center, which is critical for interactions in biological systems or asymmetric synthesis. The stereochemistry is preserved in the IUPAC name methyl (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylate and encoded in its Standard InChIKey GYEUKBYFWMJNSM-RXMQYKEDSA-N.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.18 g/mol | |

| CAS Registry Number | 527751-17-3 | |

| IUPAC Name | Methyl (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |

| Chiral Centers | 1 (1S configuration) |

Synthesis and Manufacturing

General Synthetic Strategies

Synthesis of this compound typically involves multi-step organic reactions, leveraging cyclobutane precursors or constructing the ring via [2+2] cycloadditions. A plausible pathway includes:

-

Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition of alkenes to generate the strained ring.

-

Functionalization: Sequential introduction of methyl, ketone, and ester groups via alkylation, oxidation, and esterification.

-

Stereochemical Control: Use of chiral catalysts or resolving agents to isolate the (1S) enantiomer.

Challenges in Synthesis

-

Ring Strain Management: The cyclobutane ring’s instability necessitates mild reaction conditions to prevent unintended ring-opening.

-

Stereoselectivity: Achieving high enantiomeric purity requires optimized catalytic systems or chiral auxiliaries.

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | [2+2] Cycloaddition | UV light, diene/dienophile | Cyclobutane ring formation |

| 2 | Methylation | Methyl iodide, base | Introduce dimethyl groups |

| 3 | Oxidation | PCC (pyridinium chlorochromate) | Ketone formation |

| 4 | Esterification | Methanol, acid catalyst | Methyl ester installation |

Physicochemical Properties

Physical State and Stability

The compound is a liquid at room temperature with a reported assay purity of ≥99% . Storage recommendations include maintaining the substance in a tightly sealed container under cool, dry conditions to prevent hydrolysis of the ester group .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediate

The compound’s strained ring and functional diversity make it a promising scaffold for drug discovery:

-

Bioactive Molecule Synthesis: The ketone and ester groups serve as handles for further modifications, such as Grignard additions or amidations.

-

Steric Effects in Drug Design: The 2,2-dimethyl groups may enhance binding selectivity by restricting conformational mobility.

Research Gaps and Future Directions

Unexplored Biological Activity

Despite its synthetic utility, no published studies directly investigate the compound’s pharmacological or toxicological profiles. Future work should prioritize:

-

In vitro bioassays to evaluate antimicrobial, anticancer, or enzyme-inhibitory effects.

-

Structure-Activity Relationship (SAR) studies to optimize substituents for target engagement.

Process Optimization

Current synthesis methods lack detailed yield or scalability data. Advances in flow chemistry or biocatalysis could improve efficiency and enantioselectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume